N-tert-Butyloxycarbonyl Norscopine
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Overview
Description
N-tert-Butyloxycarbonyl Norscopine is a chemical compound with the molecular formula C12H19NO4 and a molecular weight of 241.29. It is a derivative of norscopine, a naturally occurring alkaloid, and is often used in the synthesis of various pharmaceuticals and research chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-Butyloxycarbonyl Norscopine is typically synthesized through the protection of norscopine's amine group using the tert-butyloxycarbonyl (Boc) group. The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) and a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves large-scale reactors, continuous monitoring, and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyloxycarbonyl Norscopine can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of amines or alcohols.
Substitution: Generation of various alkylated or acylated derivatives.
Scientific Research Applications
N-tert-Butyloxycarbonyl Norscopine is widely used in scientific research due to its versatility and reactivity. It finds applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceuticals, including bronchodilators and anticholinergic drugs.
Industry: In the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which N-tert-Butyloxycarbonyl Norscopine exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a protecting group for amines, preventing unwanted reactions during the synthesis process. The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), revealing the free amine.
Comparison with Similar Compounds
N-tert-Butyloxycarbonyl-arginine
N-tert-Butyloxycarbonyl-lysine
N-tert-Butyloxycarbonyl-phenylalanine
N-tert-Butyloxycarbonyl-glycine
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl (2R,4S)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-4-6(14)5-8(13)10-9(7)16-10/h6-10,14H,4-5H2,1-3H3/t6?,7?,8?,9-,10+ |
InChI Key |
HOBXDSDTVGZVCO-DTJMDUBPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1[C@@H]3[C@H]2O3)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1C3C2O3)O |
Origin of Product |
United States |
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